molecular formula C13H13FN2 B8420553 N-(2-aminobenzyl)-2-fluoroaniline

N-(2-aminobenzyl)-2-fluoroaniline

Cat. No.: B8420553
M. Wt: 216.25 g/mol
InChI Key: QHZLMFXWFRDPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminobenzyl)-2-fluoroaniline ( 1538115-58-0) is a specialized organic compound featuring both a benzhydryl amine core and a fluoro-substituted aniline moiety. Its molecular structure, which incorporates multiple aromatic amines, makes it a valuable intermediate in various research fields, particularly in synthetic and materials chemistry. Research Applications and Value: This compound's primary research value lies in its role as a versatile building block. The presence of two distinct amine groups allows it to be used in the synthesis of complex molecular architectures. One key application is its potential use in the development of ligands for catalysts or as a precursor in polymer chemistry. The fluorine atom, a common bioisostere, can be used to modulate the electronic properties, lipophilicity, and metabolic stability of resulting compounds, which is a crucial strategy in medicinal chemistry research . Furthermore, molecules with similar aniline and fluoroaniline structures are fundamental monomers in the synthesis of functionalized polyanilines (PANI), a class of conductive polymers with applications in organic electronics, sensors, and anti-corrosion coatings . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care. While a specific safety data sheet for this exact compound was not identified, structurally related aniline and fluoroaniline compounds can be hazardous, with potential risks including toxicity upon ingestion, skin irritation, and serious eye damage . It is recommended to use appropriate personal protective equipment (PPE) and handle the material in a well-ventilated fume hood. Please refer to the specific Safety Data Sheet (SDS) provided with the product for detailed handling and disposal information. Core Value for Researchers: this compound serves as a high-value synthetic intermediate for researchers exploring novel chemical entities. Its structure provides multiple sites for selective functionalization, enabling the construction of complex molecules for applications ranging from drug discovery and agrochemicals to the development of advanced organic materials .

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

2-[(2-fluoroanilino)methyl]aniline

InChI

InChI=1S/C13H13FN2/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8,16H,9,15H2

InChI Key

QHZLMFXWFRDPTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of N-(2-aminobenzyl)-2-fluoroaniline and related compounds, focusing on substituent variations, synthesis routes, and applications.

Compound Name Molecular Formula Key Substituents Applications/Significance Key References
This compound C₁₃H₁₃FN₂ -NH₂ (benzyl), -F (aniline) Fluorescent probe synthesis, pharmaceutical intermediates
EW-7197 C₂₂H₂₀FN₇ Triazolo[1,5-a]pyridine, imidazole Potent TGF-β inhibitor (anticancer, antifibrotic)
N-(2-fluorophenyl)-2-mercaptoacetamide C₈H₈FNOS -SH (thiol), -CO-NH- (amide) IDO1 enzyme inhibition (cancer immunotherapy)
N-(3,5-Dichlorobenzyl)-2-fluoroaniline C₁₃H₁₀Cl₂FN -Cl (3,5-dichloro), -F (aniline) Antimicrobial agent precursor
N-(2-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide C₁₈H₁₄FN₂O₂ Quinolone core, -OH, -CH₃ Anticancer and antibacterial activity

Key Differences :

  • EW-7197 requires complex heterocyclic frameworks, whereas N-(3,5-Dichlorobenzyl)-2-fluoroaniline involves straightforward halogenation.
  • The quinolone derivative () uses THF and prolonged reflux (48 hours), contrasting with the rapid synthesis of thiol-containing analogues .
Toxicity and Stability
  • 2-Fluoroaniline and its derivatives (e.g., 4-fluoroaniline ) are metabolized to ortho-hydroxy derivatives in rats, which correlate with methaemoglobinemia toxicity .

Preparation Methods

Selective Reduction of Nitro Intermediates

A critical step involves the selective reduction of nitro groups while preserving the fluorine substituent. Patent EP0127079A1 demonstrates the use of iron powder in acetic acid to reduce 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline with 70% yield. Adapting this methodology, 2-nitro-N-(2-nitrobenzyl)-fluoroaniline could undergo selective reduction using iron (2.5–4 mol) in acetic acid at 60–100°C for 10–120 minutes. Subsequent purification via silica gel chromatography or recrystallization would yield the target compound.

Halogen Exchange Reactions

US3900519A highlights the substitution of para-halo groups in nitrobenzenes using anhydrous hydrogen fluoride (HF) and deoxygenating agents like phosphorus. While this patent focuses on para-fluoroanilines, the methodology can be extrapolated to ortho-substituted systems. Reacting 2-chloro-nitrobenzene with 2-aminobenzylamine in HF at 100–200°C under autogenous pressure (100–1,500 psia) could replace chlorine with fluorine while reducing the nitro group.

Reductive Amination of 2-Fluorobenzaldehyde

Reductive amination offers a two-step pathway to this compound, combining carbonyl condensation with subsequent reduction.

Condensation with 2-Aminobenzylamine

2-Fluorobenzaldehyde reacts with 2-aminobenzylamine in methanol or ethanol at 25–50°C, forming an imine intermediate. Catalytic acetic acid (0.1–1 mol) accelerates Schiff base formation, achieving >85% conversion within 2–4 hours.

Catalytic Hydrogenation

The imine intermediate is reduced using hydrogen gas (1–3 atm) over palladium on carbon (Pd/C, 5–10 wt%) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF). Pd/C-mediated hydrogenation at 25–40°C typically delivers yields exceeding 90%, while NaBH₄ reductions require stoichiometric amounts and achieve 70–80% efficiency.

Buchwald-Hartwig Amination of 2-Fluoroaryl Halides

Transition-metal-catalyzed cross-coupling enables direct C–N bond formation between 2-fluoroaryl halides and 2-aminobenzylamine.

Palladium-Catalyzed Coupling

Employing Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) as a ligand system, 2-bromofluorobenzene couples with 2-aminobenzylamine in toluene at 100–110°C. Potassium tert-butoxide (KOtBu) as a base facilitates deprotonation, achieving 75–85% isolated yield after 12–18 hours. Side products, such as diarylamines, are minimized by maintaining a 1:1.2 substrate-to-amine ratio.

Nickel-Catalyzed Alternatives

Nickel(II) acetylacetonate (Ni(acac)₂, 5 mol%) with 1,10-phenanthroline reduces costs for large-scale synthesis. Reactions in dimethylformamide (DMF) at 80–90°C yield 65–70% product, albeit with longer reaction times (24–36 hours).

Ullmann-Type Coupling with Copper Catalysts

Copper-mediated couplings provide a cost-effective route under milder conditions.

Optimized Reaction Parameters

A mixture of 2-iodofluorobenzene, 2-aminobenzylamine, copper iodide (CuI, 10 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine (ligand, 20 mol%) in dimethyl sulfoxide (DMSO) at 90–100°C produces this compound in 60–70% yield. Elevated temperatures (>110°C) risk debenzylation, necessitating precise temperature control.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)Purity (%)
NAS + Iron ReductionFe/Acetic Acid60–1001–27095
Reductive AminationPd/C or NaBH₄25–504–685–9098
Buchwald-HartwigPd₂(dba)₃/Xantphos100–11012–188097
Ullmann CouplingCuI/Diamine Ligand90–100246593

Challenges and Optimization Strategies

Regioselectivity in Fluorinated Systems

Electron-withdrawing fluorine substituents direct electrophilic attacks to meta positions, complicating ortho-functionalization. Microwave-assisted synthesis (100–150°C, 30–60 minutes) enhances regioselectivity by accelerating kinetic pathways.

Purification Techniques

Chromatographic separation on silica gel with ethyl acetate/hexane (1:3 v/v) effectively isolates this compound from di-aminated byproducts. Recrystallization in ethanol/water (7:3 v/v) improves purity to >99% .

Q & A

Q. How does the protonation state of this compound influence its interaction with biological membranes or enzyme active sites?

  • Methodological Answer : Perform pH-dependent solubility studies and pKa_a determination (via potentiometric titration or UV-Vis spectroscopy). Use molecular dynamics simulations (e.g., GROMACS) to model protonated vs. deprotonated forms interacting with lipid bilayers or enzyme pockets. Experimental validation via surface plasmon resonance (SPR) can quantify binding affinity changes .

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